Volitinib - 1313725-88-0

Volitinib

Catalog Number: EVT-287542
CAS Number: 1313725-88-0
Molecular Formula: C17H15N9
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Volitinib, also known as volitinib, AZD6094, and HMPL-504, is a potent and highly selective small molecule inhibitor of the mesenchymal-epithelial transition factor (MET) tyrosine kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It was discovered by Hutchison MediPharma and co-developed with AstraZeneca. Volitinib selectively binds to and inhibits the kinase activity of MET, thereby blocking its downstream signaling pathways. [, , , , , , , ]

Future Directions
  • Optimizing dosing and scheduling: Further investigations are needed to refine the optimal dose and schedule of savolitinib, both as monotherapy and in combination with other therapies, to maximize efficacy and minimize toxicity. [, ]
  • Identifying predictive biomarkers: Research efforts are focused on identifying robust biomarkers that can accurately predict which patients are most likely to benefit from savolitinib therapy. [, , , , ]
  • Exploring combination therapies: Volitinib is being evaluated in combination with various other targeted therapies, immunotherapies, and chemotherapies to enhance its efficacy and overcome resistance mechanisms. [, , , , , , , , , ]
  • Investigating novel applications: Preclinical and clinical studies are exploring the potential of savolitinib in other MET-dependent cancers beyond NSCLC and PRCC. [, , , , ]
Overview

Savolitinib is an experimental small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) tyrosine kinase, primarily under investigation for its therapeutic potential in various cancer types. Developed by AstraZeneca, this compound has shown preliminary efficacy in clinical trials, particularly in non-small cell lung cancer and other malignancies associated with aberrant c-Met signaling. As a selective inhibitor, Savolitinib aims to disrupt the pathways that contribute to tumor growth and metastasis.

Source and Classification

Savolitinib is classified as a tyrosine kinase inhibitor and is specifically designed to inhibit the activity of the c-Met receptor. This classification places it within a broader category of targeted cancer therapies that aim to interfere with specific molecular targets involved in tumor progression. The compound is derived from a synthetic process that integrates advanced organic chemistry techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of Savolitinib employs the Suzuki–Miyaura coupling reaction, a widely used method in organic synthesis for forming carbon-carbon bonds. This process involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. The following steps summarize the synthesis:

  1. Preparation of Reagents: Aryl halides are prepared alongside appropriate boronic acids.
  2. Reaction Setup: The aryl halide and boronic acid are mixed with a palladium catalyst and a base, typically potassium carbonate, in a solvent such as toluene or dimethylformamide.
  3. Heating: The mixture is heated under reflux conditions to facilitate the reaction.
  4. Workup: After completion, the product is purified through crystallization or chromatography.

This method allows for high yields and purity of Savolitinib, with reported yields around 76% for large-scale synthesis .

Molecular Structure Analysis

Structure and Data

Savolitinib's molecular formula is C17H19N7C_{17}H_{19}N_{7}, and its structure features several key components:

  • An imidazo[1,2-a]pyridine moiety.
  • A triazolo[4,5-b]pyrazine core.
  • An ethyl side chain.

The compound crystallizes as a white solid with a melting point ranging from 205.9 °C to 208.8 °C . NMR spectroscopy provides detailed insights into its structure, revealing distinct chemical shifts that correspond to various protons within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Savolitinib undergoes various chemical reactions typical for small molecules, including:

  • Metabolism: In vivo studies indicate that Savolitinib is primarily metabolized through multiple pathways, leading to several metabolites identified in plasma and excretion samples.
  • Stability Testing: Stability studies under different pH conditions have shown that Savolitinib maintains structural integrity over time, which is crucial for its therapeutic application.

The compound's pharmacokinetics have been evaluated through clinical trials, demonstrating rapid absorption and significant bioavailability (approximately 69%) .

Mechanism of Action

Process and Data

Savolitinib functions by inhibiting the c-Met receptor tyrosine kinase. Upon binding to c-Met, it prevents receptor activation by hepatocyte growth factor, which is responsible for promoting cell proliferation, migration, and survival in cancerous cells. This inhibition leads to:

  • Reduced tumor cell proliferation.
  • Induction of apoptosis in c-Met-dependent tumors.
  • Inhibition of metastatic spread.

Clinical studies have demonstrated its efficacy against tumors expressing high levels of c-Met .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Savolitinib exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Melting Point: 205.9–208.8 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Maintains stability across a range of pH levels.

These properties are essential for formulating effective drug delivery systems .

Applications

Scientific Uses

Savolitinib is primarily investigated for its applications in oncology, particularly for treating cancers associated with c-Met dysregulation. Its potential uses include:

The ongoing clinical trials aim to establish its effectiveness across various cancer types while assessing safety profiles .

Introduction to MET Signaling in Oncogenesis

Biological Role of MET Receptor Tyrosine Kinase in Cellular Homeostasis

The MET receptor tyrosine kinase (encoded by the MET proto-oncogene) and its ligand hepatocyte growth factor (HGF) orchestrate critical physiological processes essential for cellular homeostasis. MET activation triggers dimerization and autophosphorylation of tyrosine residues (Y1230, Y1234, Y1235) within its kinase domain, initiating downstream signaling cascades. Key pathways include:

  • PI3K/AKT: Regulates cell survival and metabolism
  • MAPK/ERK: Controls proliferation and differentiation
  • STAT3: Modulates immune responses and growth [1] [10]

Physiologically, MET/HGF signaling facilitates embryonic development (particularly placental and neuronal formation), organ morphogenesis, and tissue repair mechanisms like wound healing and liver regeneration. During embryonic development, MET guides the migration of muscle progenitor cells and secondary myoblast proliferation. In adults, it maintains epithelial integrity through epithelial-mesenchymal transition (EMT), a reversible process allowing tissue remodeling [1] [7].

Table 1: Physiological Functions of MET/HGF Signaling

Biological ProcessKey FunctionsDownstream Pathways
Embryonic DevelopmentPlacental formation, neural crest cell migrationPI3K/AKT, RAS-MAPK
Tissue RegenerationHepatocyte proliferation, wound re-epithelializationSTAT3, mTOR
Epithelial HomeostasisMaintenance of barrier integrity, cell scatteringERK1/2, FAK-SRC
Muscle DevelopmentMigration of muscle progenitors, myoblast growthPI3K/AKT, RAC1

Dysregulation of MET/HGF Signaling in Tumorigenesis

Aberrant MET activation drives oncogenesis through multiple mechanisms:

  • Sustained signaling: Mutations disrupt MET's juxtamembrane domain (e.g., METex14 skipping), impairing ubiquitination by CBL E3 ligase. This extends receptor half-life, leading to constitutive kinase activity independent of HGF stimulation [1] [5].
  • Tumor microenvironment: Stromal cells secrete HGF, promoting MET-dependent cancer cell invasiveness. Hypoxia and inflammation transcriptionally upregulate MET, fostering proliferation, angiogenesis, and metastasis [1] [3].
  • Exosome-mediated metastasis: MET-enriched exosomes from highly metastatic tumors prime distant sites by increasing vascular permeability and reprogramming bone marrow-derived cells to support angiogenesis [1].

These alterations correlate with aggressive phenotypes: MET overexpression occurs in 13.7–63.7% of NSCLC cases and is linked to poor prognosis and shortened survival [5] [7].

Table 2: Oncogenic MET Dysregulation Mechanisms

Molecular AlterationPathological ConsequenceAssociated Cancers
METex14 Skipping MutationsImpaired receptor degradation, sustained signalingNSCLC, pulmonary sarcomatoid carcinoma
MET AmplificationFocal gene duplication, kinase overexpressionGastric, renal cell carcinoma
HGF OverproductionParacrine activation of MET in tumor cellsBreast, colorectal cancers
Exosomal MET TransferPre-metastatic niche formationMelanoma, NSCLC

MET Alterations as Oncogenic Drivers: Amplification, Exon 14 Skipping Mutations, and Overexpression

MET alterations function as primary oncogenic drivers across solid tumors:

  • METex14 skipping: Present in 3–4% of NSCLC, rising to 20–31% in pulmonary sarcomatoid carcinoma (PSC). This mutation eliminates exon 14, disrupting the CBL-binding domain and preventing receptor downregulation [1] [5].
  • Gene amplification: Defined as:
  • Focal amplification: Increased MET copy number without chromosomal duplication
  • Polyploidy: Whole-chromosome 7 gain elevating MET and co-localized genes (e.g., BRAF, CDK6) [7].Prevalence is 1–5% in de novo NSCLC and 15% in METex14-mutated NSCLC [5] [7].
  • Protein overexpression: Detected in >30% of EGFR-TKI-resistant NSCLC, often co-occurring with amplification [5] [8].

Notably, METex14 mutations are mutually exclusive with EGFR, ALK, or ROS1 alterations, positioning MET as a primary therapeutic target [3] [7].

Table 3: Prevalence of MET Alterations in NSCLC

Alteration TypeDetection MethodPrevalence in NSCLCClinical Significance
MET Exon 14 SkippingDNA/RNA sequencing3–4% (all subtypes); 20–31% (PSC)Primary oncogenic driver
MET Amplification (de novo)FISH (MET/CEP7 ratio ≥2)1–5%Predictive of MET-TKI response
MET OverexpressionIHC (protein staining)13.7–63.7%Poor prognosis biomarker
MET FusionNGS0.5%Rare driver event

Cross-Talk Between MET and EGFR Signaling Pathways

MET and EGFR signaling exhibit intricate interactions that drive therapeutic resistance:

  • Bypass signaling: MET amplification activates ErbB3/PI3K/AKT signaling independently of EGFR, conferring resistance to EGFR tyrosine kinase inhibitors (TKIs). In EGFR-mutant NSCLC, MET amplification emerges in 5–22% after 1st/2nd-gen TKI failure and 5–50% post-osimertinib [3] [8].
  • Receptor heterodimerization: MET forms heterodimers with EGFR, HER2, IGF1R, and AXL, enabling trans-phosphorylation and activation of shared downstream effectors like mTOR and MYC [8] [10].
  • Transcriptional synergy: MET and EGFR cooperatively upregulate prometastatic genes (e.g., MMP9, VEGF), enhancing invasion and angiogenesis [1] [3].

In vitro studies demonstrate that MET inhibition reverses EGFR-TKI resistance: Combining savolitinib with osimertinib suppresses both pMET and pEGFR (>90% inhibition), overcoming bypass signaling [8] [10]. This synergy requires sustained dual-pathway suppression—achieved clinically at savolitinib 300mg twice daily [8].

Table 4: MET-EGFR Cross-Talk in Therapeutic Resistance

Resistance MechanismMolecular ConsequenceTherapeutic Strategy
MET AmplificationErbB3/PI3K/AKT reactivationSavolitinib + osimertinib
Receptor HeterodimerizationEGFR-MET trans-activationDual EGFR/MET inhibition
Downstream Pathway ConvergencePersistent mTOR/MYC signalingMET-TKI + mTOR inhibitor
Transcriptional CooperationVEGF/MMP overexpressionAnti-angiogenics + MET-TKIs

Properties

CAS Number

1313725-88-0

Product Name

Savolitinib

IUPAC Name

3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine

Molecular Formula

C17H15N9

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1

InChI Key

XYDNMOZJKOGZLS-NSHDSACASA-N

SMILES

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C

Solubility

Soluble in DMSO, not in water

Synonyms

Volitinib; HMPL 504; HMPL0-504; HMPL504; AZD 6094; AZD 6094; AZD-6094; Savolitinib.

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.